2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane
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Overview
Description
2,6,7-Trioxa-4-phospha-1-arsabicyclo[222]octane is a unique chemical compound characterized by its bicyclic structure containing phosphorus and arsenic atoms
Preparation Methods
The synthesis of 2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane involves specific reaction conditions and reagents. One common method includes the reaction of 1-oxo-4-hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane with arsenic trichloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides and arsenic oxides, while reduction may produce phosphines and arsines .
Scientific Research Applications
2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane has several scientific research applications:
Mechanism of Action
The mechanism by which 2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways . The presence of phosphorus and arsenic atoms in the structure allows for unique interactions with biological molecules, leading to specific biochemical effects .
Comparison with Similar Compounds
2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: This compound lacks the arsenic atom and is used in similar applications but with different reactivity and properties.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: This derivative has an additional isopropyl group and an oxidized phosphorus atom, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of phosphorus and arsenic atoms within a bicyclic structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
24647-30-1 |
---|---|
Molecular Formula |
C3H6AsO3P |
Molecular Weight |
195.97 g/mol |
IUPAC Name |
2,6,7-trioxa-4-phospha-1-arsabicyclo[2.2.2]octane |
InChI |
InChI=1S/C3H6AsO3P/c1-5-4-6-2-8(1)3-7-4/h1-3H2 |
InChI Key |
MEBCDSGDTTUXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1O[As]2OCP1CO2 |
Origin of Product |
United States |
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